molecular formula C11H13NO3 B13935495 Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate

Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate

Cat. No.: B13935495
M. Wt: 207.23 g/mol
InChI Key: ZBDPGNICSGLFNX-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate: is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3,3-dimethyl-2H-furo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-11(2)6-15-8-5-4-7(10(13)14-3)12-9(8)11/h4-5H,6H2,1-3H3

InChI Key

ZBDPGNICSGLFNX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1N=C(C=C2)C(=O)OC)C

Origin of Product

United States

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